Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester
Overview
Description
Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP has gained attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Eco-friendly Synthesis Strategy
The synthesis of pyrazolyl α-amino esters derivatives, which includes compounds like Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester, has been developed using an eco-friendly approach. Computational studies based on DFT/B3LYP density functional theory method suggest these reactions can be efficiently carried out in a laboratory setting, leading to new active biomolecules (Mabrouk et al., 2020).
Synthesis of Derivatives
The compound's derivatives have been synthesized for various applications. For instance, synthesis of p-aminobenzoic acid diamides based on similar compounds has been studied, showing the versatility of these compounds in creating new chemical entities (Agekyan & Mkryan, 2015).
Biotransformation Studies
Research on the biotransformation of similar compounds by microbial cultures such as Beauveria sulfurescens has been conducted. This study is significant for understanding the metabolic pathways and the creation of mammalian metabolites of related analogs (Hsu et al., 2007).
Nonlinear Optical Properties
Studies on the optical nonlinearity of similar compounds have revealed potential applications in optical limiting, indicating their usefulness in developing new materials for optical devices (Chandrakantha et al., 2013).
Antimicrobial Activity
Research into the antimicrobial activity of compounds containing similar moieties has been conducted. These studies provide insights into the potential of these compounds in developing new antimicrobial agents (El-Meguid, 2014).
Novel Synthesis Methods
There are ongoing efforts to develop novel synthesis methods for compounds like Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester, which are crucial for exploring their potential in various fields including pharmacology and materials science (Riabchenko et al., 2020).
properties
IUPAC Name |
[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-7-9-14(10-8-13)26(22,23)20-15(18)11-16(19-20)25-17(21)12-5-3-2-4-6-12/h2-11H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICFDBMQBCJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349611 | |
Record name | Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester | |
CAS RN |
909859-19-4 | |
Record name | Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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